molecular formula C18H28BNO5 B2986745 tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 262433-29-4

tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B2986745
CAS No.: 262433-29-4
M. Wt: 349.23
InChI Key: XZDFUAVQCGKNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₈H₂₈BNO₅ CAS Number: 262433-29-4 Molecular Weight: 349.23 g/mol Physical Properties: Off-white to white solid; predicted boiling point 416.4 ± 40.0 °C; density 1.09 ± 0.1 g/cm³ . Applications: This aryl boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . The methoxy group at the 3-position and boronate ester at the 4-position enhance its reactivity in palladium-catalyzed couplings .

Properties

IUPAC Name

tert-butyl N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO5/c1-16(2,3)23-15(21)20-12-9-10-13(14(11-12)22-8)19-24-17(4,5)18(6,7)25-19/h9-11H,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDFUAVQCGKNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262433-29-4
Record name tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of 3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs.

    Medicine: Investigated for its potential use in cancer therapy due to its boronate ester group.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate involves its interaction with biological molecules through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in drug design and enzyme inhibition .

Comparison with Similar Compounds

Aromatic Core Modifications

Compound Name Aromatic Core CAS Number Key Differences References
tert-Butyl N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate Cyclohexenyl 1251732-64-5 Non-aromatic cyclohexenyl ring reduces conjugation, affecting electronic properties.
tert-Butyl N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate Pyridine 1095708-32-9 Pyridine ring introduces nitrogen, altering solubility and directing coupling reactions.

Impact :

  • Cyclohexenyl derivatives (e.g., CAS 1251732-64-5) lack aromaticity, reducing resonance stabilization and altering reactivity in cross-couplings .

Substituent Variations on the Phenyl Ring

Compound Name Substituents CAS Number Key Differences References
tert-Butyl N-[3-Isopropyl-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate 3-Isopropyl, 5-boronate 2377606-19-2 Bulkier isopropyl group increases steric hindrance, potentially slowing coupling reactions.
tert-Butyl N-[3-Methyl-5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate 3-Methyl, 5-boronate 1352413-09-2 Methyl group is less electron-donating than methoxy, reducing activation of the boronate.

Impact :

  • Methoxy vs. Alkyl Groups : The methoxy group in the target compound (CAS 262433-29-4) is electron-donating, activating the boronate for faster cross-coupling compared to alkyl-substituted analogs .
  • Steric Effects : Bulky substituents like isopropyl (CAS 2377606-19-2) hinder catalyst access, reducing reaction efficiency .

Carbamate Nitrogen Substitution

Compound Name N-Substituents CAS Number Key Differences References
Benzyl N-Butyl-N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate Benzyl + Butyl 2096994-88-4 Bulky benzyl/butyl groups reduce hydrolytic stability compared to tert-butyl.

Impact :

  • Stability : The tert-butyl group in the target compound provides superior steric protection against hydrolysis compared to benzyl/butyl derivatives .

Functional Group Additions

Compound Name Additional Groups CAS Number Key Differences References
tert-Butyl N-[3-Methoxy-4-(3,3,3-Trifluoro-2-hydroxypropyl)phenyl]carbamate Trifluoro-hydroxypropyl 2228388-84-7 Boronate replaced with a fluorinated alcohol, altering reactivity and solubility.

Impact :

  • Fluorination : Fluorinated analogs (e.g., CAS 2228388-84-7) exhibit enhanced metabolic stability and lipophilicity, making them suitable for medicinal chemistry .

Biological Activity

tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: 262433-29-4) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its structure includes a carbamate moiety and a boron-containing dioxaborolane, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₈BNO₅
Molecular Weight349.24 g/mol
Purity98%
IUPAC Nametert-butyl (3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications. The compound is particularly noted for its interactions with biological targets relevant to cancer therapy and other diseases.

Research indicates that compounds containing dioxaborolane moieties can interact with enzymes and receptors involved in cellular signaling pathways. Specifically, the presence of the carbamate group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies and Research Findings

  • Topoisomerase Inhibition : In a study examining topoisomerase II inhibitors, derivatives of carbamate compounds were shown to exhibit significant inhibition of enzyme activity. The presence of the boron atom in this compound is hypothesized to stabilize the enzyme-substrate complex, enhancing inhibitory effects .
  • Serotonin Receptor Modulation : Another study explored the potential of similar compounds as partial agonists for serotonin receptors (5HT4). The findings suggested that modifications in the aromatic ring could lead to enhanced receptor binding affinity and selectivity .
  • Immunomodulatory Effects : Compounds like this compound have been tested for their ability to modulate immune responses in vitro. A notable assay demonstrated that at concentrations around 100 nM, these compounds could significantly enhance the proliferation of splenocytes in the presence of recombinant PD-L1 .

Safety and Toxicology

The safety profile of this compound indicates that it is an irritant. Standard laboratory safety precautions should be followed when handling this compound .

Q & A

Q. What methodologies optimize the synthesis yield of this compound?

The synthesis yield is highly dependent on the choice of starting materials and reaction conditions. For example, using bromoarenes instead of chloroarenes as substrates in electrophotocatalytic reactions increases yields from 32% to 65% due to the superior leaving-group ability of bromine. Key steps include:

  • Electrophotocatalytic reductive coupling under controlled voltage and light conditions.
  • Silica gel chromatography for purification, with hexane/ethyl acetate gradients to isolate the product .
Starting MaterialYield (%)
Chloroarene32
Bromoarene65

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H NMR : Key signals include the tert-butyl group (~1.3 ppm, singlet), methoxy group (~3.8 ppm), and aromatic protons (6.8–7.5 ppm).
  • 13C NMR : The carbonyl carbamate carbon appears at ~155 ppm, while the boron-adjacent carbons resonate at ~25 ppm.
  • Mass Spectrometry (DART) : Exact mass matching (e.g., [M+H]+ calculated vs. observed) confirms molecular identity .

Q. How should researchers handle stability and storage challenges?

  • Storage : Protect from moisture and light; store at 2–8°C under inert gas (N2/Ar).
  • Decomposition Risks : Reacts with strong acids/bases, releasing CO or forming boronic acids. Use anhydrous solvents (e.g., THF, MeCN) during synthesis .

Advanced Research Questions

Q. How does this compound function in palladium-catalyzed cross-coupling reactions?

The tetramethyl dioxaborolane moiety acts as a boronic ester precursor in Suzuki-Miyaura couplings :

  • Conditions : Pd(PPh3)4 (2–5 mol%), K2CO3 base, THF/H2O solvent, 60–80°C.
  • Applications : Forms biaryl linkages for drug candidates (e.g., kinase inhibitors) or π-conjugated materials.
  • Limitations : Steric hindrance from the tert-butyl group may reduce coupling efficiency with bulky aryl halides .

Q. What computational methods predict its reactivity in electrophilic substitutions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites (e.g., para to the methoxy group).

  • Absolute Hardness (η) : Derived from ionization potential (I) and electron affinity (A):
    η=12(IA)η = \frac{1}{2}(I - A)

    Lower η values (\sim3–5 eV) indicate higher softness and susceptibility to electrophilic attack .

Q. How is this compound utilized in medicinal chemistry workflows?

  • Role : Serves as a protected intermediate for:
    • Peptide modifications : Carbamate group stabilizes amines during SPF (solid-phase synthesis).
    • Targeted therapies : Boron-containing analogs for neutron capture therapy (NCT) or protease inhibitors.
  • Case Study : Used in the synthesis of autotaxin inhibitors via late-stage Suzuki coupling .

Q. What strategies resolve contradictions in crystallographic data for derivatives?

  • SHELX Refinement : Use SHELXL for high-resolution data (R-factor < 5%) and SHELXD for twinned crystals.
  • Validation Tools : Check for hydrogen bonding inconsistencies (e.g., NH···O distances) and torsional angles using PLATON .

Methodological Best Practices

Q. How to troubleshoot low yields in boronic ester functionalization?

  • Issue : Competing protodeboronation.
  • Solution : Add catalytic Pd(OAc)2 (0.1–1 mol%) to stabilize the boronate intermediate.
  • Alternative : Replace aryl chlorides with triflates for higher reactivity .

Q. What purification techniques are optimal for carbamate-containing intermediates?

  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Tert-butyl derivatives often crystallize from ethanol/water mixtures (70:30 v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.